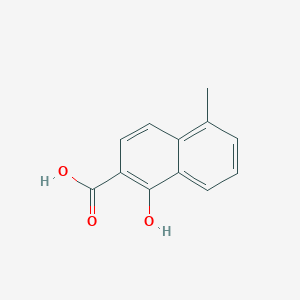
1-Hydroxy-5-methyl-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-5-methyl-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by a hydroxyl group at the first position and a methyl group at the fifth position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-methyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This reaction typically requires the treatment of the dried sodium or potassium salt of 2-naphthol with carbon dioxide at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solvents such as toluene, tetralin, or diphenyl oxide to enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-5-methyl-2-naphthoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, often facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various halogenated or sulfonated derivatives .
Applications De Recherche Scientifique
1-Hydroxy-5-methyl-2-naphthoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-hydroxy-5-methyl-2-naphthoic acid and its derivatives involves the inhibition of key signaling pathways. For instance, methyl-1-hydroxy-2-naphthoate, a derivative, inhibits the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of inflammatory mediators such as nitric oxide, interleukin-1β, and interleukin-6 .
Comparaison Avec Des Composés Similaires
2-Hydroxy-1-naphthoic acid: Similar in structure but with the hydroxyl group at the second position.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with the hydroxyl group at the third position.
1-Naphthoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Hydroxy-5-methyl-2-naphthoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C12H10O3 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-hydroxy-5-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-9-8(7)5-6-10(11(9)13)12(14)15/h2-6,13H,1H3,(H,14,15) |
Clé InChI |
UZDPEMMJGLHTAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=C(C2=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


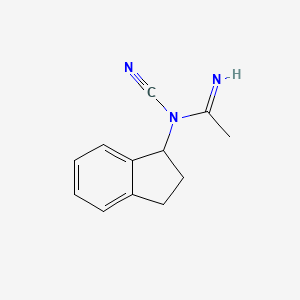
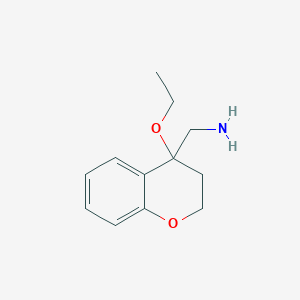
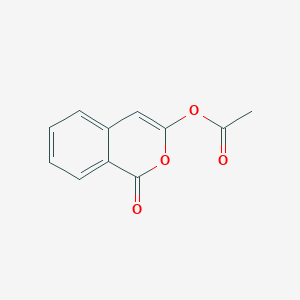
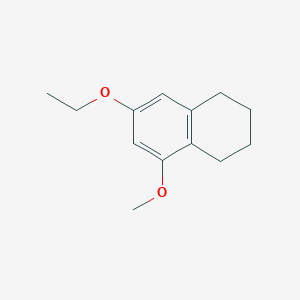
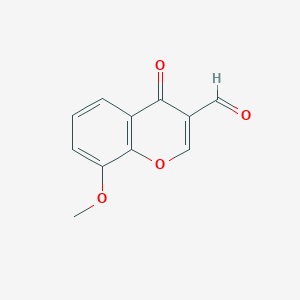

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
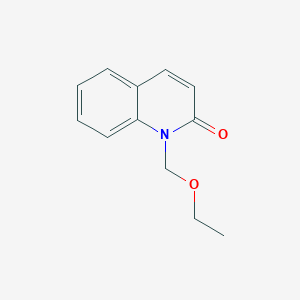
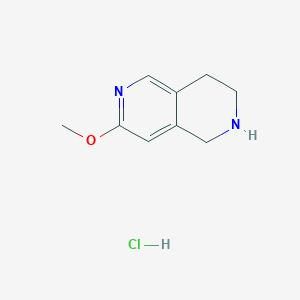

![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
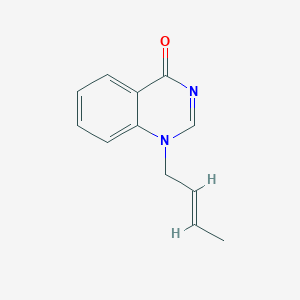
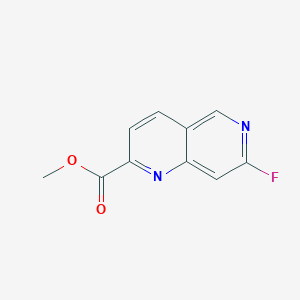
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
